N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with a 4-methoxybenzenesulfonamide moiety. The tetrahydroquinoline scaffold provides conformational rigidity, while the benzoyl and sulfonamide groups confer distinct electronic and steric properties. Such structural attributes are common in pharmaceuticals targeting enzymes or receptors, where the sulfonamide group often acts as a hydrogen-bond donor/acceptor, and the benzoyl group enhances lipophilicity for membrane penetration .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-10-12-21(13-11-20)30(27,28)24-19-9-14-22-18(16-19)8-5-15-25(22)23(26)17-6-3-2-4-7-17/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWTQITNGJIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide
Key Differences :
- Substituent at 1-position : The analog replaces the benzoyl group with a 4-methoxybenzenesulfonyl group, increasing polarity due to the sulfonyl moiety.
Comparison with Brominated Quinoline Derivatives
A brominated analog, Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate (from ), diverges significantly:
General Trends in Sulfonamide-Containing Compounds
- Solubility: Sulfonamides with methoxy groups (e.g., 4-methoxybenzenesulfonamide) typically exhibit better aqueous solubility than non-polar analogs.
- Biological Targets : Sulfonamide moieties are prevalent in carbonic anhydrase inhibitors and antibacterial agents, suggesting the target compound may share mechanistic pathways .
Research Findings and Limitations
- Crystallographic Data: The SHELX software suite is widely used for small-molecule crystallography, which could resolve structural differences between these compounds.
- Synthetic Challenges : Analog synthesis (e.g., brominated derivatives in ) may require specialized conditions, impacting yield and purity compared to the target compound’s straightforward sulfonylation/benzoylation route.
Notes
- The provided evidence lacks quantitative data (e.g., IC50, LogP), necessitating further experimental validation.
- Structural comparisons are inferred from substituent effects; spectroscopic or computational studies (e.g., DFT) would clarify electronic profiles.
- The Bruker AXS SHELXTL program is recommended for future crystallographic analyses to correlate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
